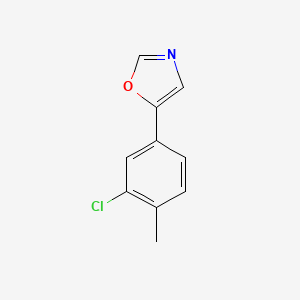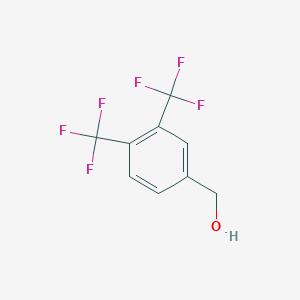
5-Iodoindoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodoindoline hydrochloride is a chemical compound with the molecular formula C8H9ClIN. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of an iodine atom at the 5-position of the indoline ring and the hydrochloride salt form make this compound unique. It is commonly used in various chemical reactions and has significant applications in scientific research.
作用机制
Target of Action
5-Iodoindoline hydrochloride, also known as 5-Iodo-2,3-dihydro-1H-indole hydrochloride, is a complex compound with potential biological activity. Indole derivatives, which include this compound, are known to have a high affinity to bind with most biological targets . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Iodine, a component of this compound, is known to inhibit the induction and promotion of n-methyl-n-nitrosourea-induced mammary carcinogenesis . It has also been shown to have beneficial effects in fibrocystic human breast disease . In the case of indole-based compounds, they generally prefer electrophilic rather than nucleophilic substitution . In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .
Biochemical Pathways
Indole derivatives are known to have a significant impact on various biochemical pathways . Indole is a signaling molecule produced both by bacteria and plants . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally well-studied, and many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects .
Result of Action
Iodine, a component of this compound, is known to have multiple and complex actions on the organs that capture it . As an oxidized component, it directly neutralizes free radicals, induces the expression of type II antioxidant enzymes, or inactivates proinflammatory pathways .
Action Environment
The action of indole-based compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoindoline hydrochloride typically involves the iodination of indoline. One common method is the reaction of indoline with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure hydrochloride salt form.
化学反应分析
Types of Reactions: 5-Iodoindoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indoline ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives.
Oxidation Reactions: Products include indole and its derivatives.
Reduction Reactions: Products include deiodinated indoline or modified indoline derivatives.
科学研究应用
5-Iodoindoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- 5-Bromoindoline hydrochloride
- 5-Chloroindoline hydrochloride
- 5-Fluoroindoline hydrochloride
Comparison: 5-Iodoindoline hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can enhance the compound’s reactivity and binding interactions. This makes this compound particularly valuable in applications where strong halogen bonding or specific electronic effects are desired.
属性
IUPAC Name |
5-iodo-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAWBLVTZISSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide](/img/structure/B6321508.png)


